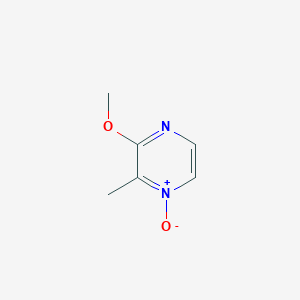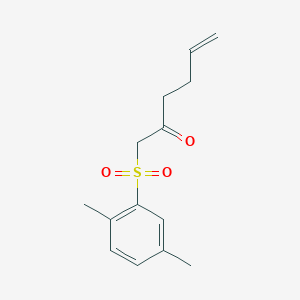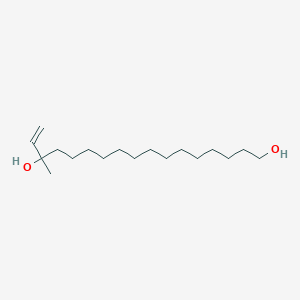![molecular formula C18H21NO4 B14188600 Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate CAS No. 860344-06-5](/img/structure/B14188600.png)
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate is a complex organic compound that features a morpholine ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Esterification: The benzoate ester is formed through esterification reactions, typically involving the reaction of benzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{5-[1-(piperidin-4-yl)ethyl]furan-2-yl}benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 4-{5-[1-(pyrrolidin-4-yl)ethyl]furan-2-yl}benzoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.
Properties
CAS No. |
860344-06-5 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
methyl 4-[5-(1-morpholin-4-ylethyl)furan-2-yl]benzoate |
InChI |
InChI=1S/C18H21NO4/c1-13(19-9-11-22-12-10-19)16-7-8-17(23-16)14-3-5-15(6-4-14)18(20)21-2/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
RVCKIIWNIPHPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)
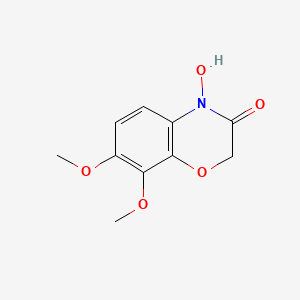
![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)
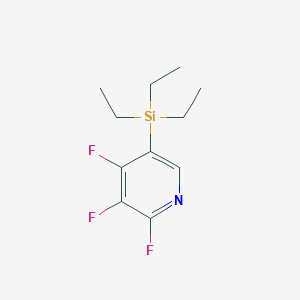
silane](/img/structure/B14188542.png)
![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)
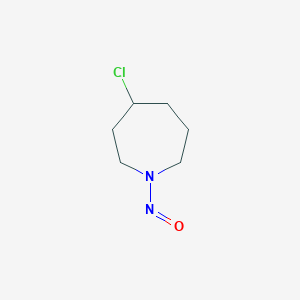
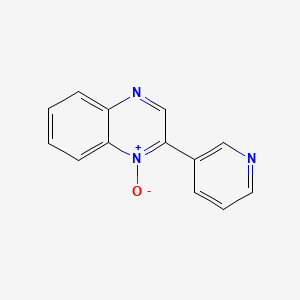
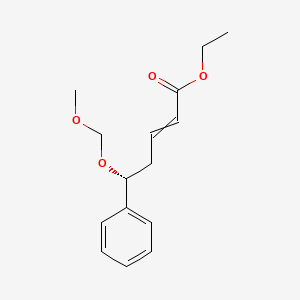
![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
